molecular formula C₃₀H₄₆D₄O B1160192 Citrastadienol-d4

Citrastadienol-d4

Cat. No.: B1160192
M. Wt: 430.74
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated compounds are typically used in analytical chemistry and drug metabolism studies due to their enhanced stability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, enabling precise tracking in biological systems .

Properties

Molecular Formula

C₃₀H₄₆D₄O

Molecular Weight

430.74

Synonyms

(3β,4α,5α,24Z)-4-Methyl-stigmasta-7,24(28)-dien-3-ol-d4; _x000B_4α-Methyl-5α-stigmasta-7,24(28)-dien-3β-ol-d4;  Citrostadienol-d4;  24-Ethylidenelophenol-d4;  5α-Sitosterol-d4;  24-Ethylidene-lophenol-d4;  α1-Sitosterol-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Similarities

Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties. For example:

  • N-Nitrosodibenzylamine-d4 (C₁₄H₁₄N₂O, deuterated at four positions) is utilized as an internal standard in carcinogenicity studies due to its isotopic purity and minimal interference in chromatographic analyses .
  • Candesartan-d4 (C₂₄H₂₀N₆O₃, deuterated at four positions) is employed in pharmacokinetic studies to quantify the parent drug in plasma via LC-MS/MS, leveraging its near-identical retention time and ion fragmentation patterns .

Citrastadienol-d4 likely follows similar principles, where deuterium substitution at specific positions enhances analytical detection without altering the compound’s primary biological activity.

Analytical Challenges

As noted in and , chemical analysis of deuterated compounds in complex matrices (e.g., biological samples or articles) requires rigorous extraction and detection protocols. For instance:

  • Deuterated compounds may co-elute with non-deuterated analogs in chromatography, necessitating high-resolution MS for differentiation .
  • Incomplete extraction or matrix interference (e.g., from Trazodone-related impurities in ) can skew quantification, emphasizing the need for deuterated internal standards to normalize recovery rates .

Data Table: Key Properties of this compound and Analogs

Property This compound (Inferred) N-Nitrosodibenzylamine-d4 Candesartan-d4
Molecular Formula Not Provided C₁₄H₁₄N₂O C₂₄H₂₀N₆O₃
Deuterium Positions 4 (Assumed) 4 4
Primary Use Analytical Standard Internal Standard Pharmacokinetic Tracer
Analytical Method LC-MS/NMR GC-MS LC-MS/MS
Regulatory Status Likely Non-Hazardous Non-Hazardous Non-Hazardous

Research Findings and Limitations

  • Advantages: Deuterated compounds like this compound enable precise quantification in complex matrices, critical for drug development and environmental monitoring .
  • Limitations : Synthesis of high-purity deuterated standards (e.g., ≥97% isotopic purity for Candesartan-d4) is resource-intensive . Additionally, batch-to-batch variability in deuterated articles complicates reproducibility, as highlighted in .

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